molecular formula C21H19N3O3 B11564363 Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate

Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate

Cat. No.: B11564363
M. Wt: 361.4 g/mol
InChI Key: HRMFLOFEJVFDHI-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This specific compound features a complex structure with a naphthalene ring, an amide group, and an ester functional group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Nitro, bromo, and other substituted derivatives.

Scientific Research Applications

Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H19N3O3/c1-27-21(26)17-8-6-15(7-9-17)13-23-24-20(25)14-22-19-11-10-16-4-2-3-5-18(16)12-19/h2-13,22H,14H2,1H3,(H,24,25)/b23-13+

InChI Key

HRMFLOFEJVFDHI-YDZHTSKRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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